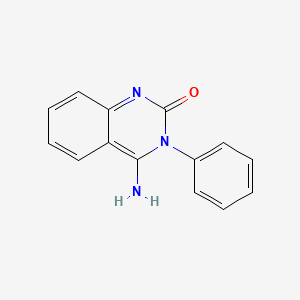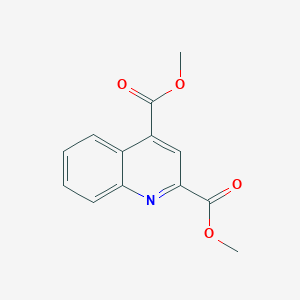
4-(4-Methyl-piperidin-1-yl)-benzonitrile
概述
描述
4-(4-Methyl-piperidin-1-yl)-benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a benzonitrile moiety
作用机制
Target of Action
The primary target of 4-(4-Methyl-piperidin-1-yl)-benzonitrile is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein known as a tyrosine kinase receptor, which is involved in certain cellular processes, including cell proliferation and differentiation .
Mode of Action
It is believed to interact with its target, the m-csf1r, and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the processes of cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the M-CSF1R. The M-CSF1R is involved in several pathways, including those related to cell growth and differentiation . By modulating the activity of this receptor, this compound could potentially influence these pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the M-CSF1R and the subsequent changes in the receptor’s function . These effects could include alterations in cell proliferation and differentiation, among other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with the M-CSF1R . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-methylpiperidine with benzonitrile under specific conditions. One common method is to use a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with benzonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification steps to isolate the desired product.
化学反应分析
Types of Reactions
4-(4-Methyl-piperidin-1-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include 4-(4-Methyl-piperidin-1-yl)-benzaldehyde or 4-(4-Methyl-piperidin-1-yl)-benzoic acid.
Reduction: Products may include 4-(4-Methyl-piperidin-1-yl)-benzylamine.
Substitution: Products may include halogenated derivatives such as 4-(4-Methyl-piperidin-1-yl)-bromobenzonitrile.
科学研究应用
4-(4-Methyl-piperidin-1-yl)-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- 4-(4-Methyl-piperidin-1-yl)-benzaldehyde
- 4-(4-Methyl-piperidin-1-yl)-benzoic acid
- 4-(4-Methyl-piperidin-1-yl)-benzylamine
Uniqueness
4-(4-Methyl-piperidin-1-yl)-benzonitrile is unique due to its specific combination of a piperidine ring and a benzonitrile moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
属性
IUPAC Name |
4-(4-methylpiperidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTREFVKULGGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389977 | |
| Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85872-87-3 | |
| Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)


![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)



![2-[4-(4-methoxyphenyl)-4-oxobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3060728.png)

